molecular formula C15H15N5O B12941054 N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-5-yl)phenyl)acetamide CAS No. 787591-83-7

N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-5-yl)phenyl)acetamide

Cat. No.: B12941054
CAS No.: 787591-83-7
M. Wt: 281.31 g/mol
InChI Key: AYHFVGBJIVWENH-UHFFFAOYSA-N
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Description

N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-5-yl)phenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-5-yl)phenyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials followed by cyclization and functionalization steps. For instance, the synthesis might start with the preparation of an imidazo[1,2-a]pyrazine intermediate, which is then reacted with a phenylacetamide derivative under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-5-yl)phenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-5-yl)phenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-5-yl)phenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar core structure and have comparable applications in medicinal chemistry.

    Imidazo[1,2-a]pyrimidines: These compounds also have a fused bicyclic structure and are used in similar research contexts.

Uniqueness

N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-5-yl)phenyl)acetamide is unique due to its specific functional groups and the presence of the methylamino substituent, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

CAS No.

787591-83-7

Molecular Formula

C15H15N5O

Molecular Weight

281.31 g/mol

IUPAC Name

N-[4-[8-(methylamino)imidazo[1,2-a]pyrazin-5-yl]phenyl]acetamide

InChI

InChI=1S/C15H15N5O/c1-10(21)19-12-5-3-11(4-6-12)13-9-18-14(16-2)15-17-7-8-20(13)15/h3-9H,1-2H3,(H,16,18)(H,19,21)

InChI Key

AYHFVGBJIVWENH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CN=C(C3=NC=CN23)NC

Origin of Product

United States

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